{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine
Description
Historical Development of Oxadiazole Chemistry
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, initially classified as azoxime or furo[ab1]diazole . For nearly eight decades, the compound remained a chemical curiosity until its photochemical rearrangement properties sparked interest in the 1940s . The mid-20th century marked a turning point with the discovery of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, introduced in 1960 as a cough suppressant . This breakthrough catalyzed systematic investigations into the heterocycle’s bioactivity, leading to its proliferation in antiviral, anticancer, and anti-inflammatory agents by the late 20th century .
Significance of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
1,2,4-Oxadiazole derivatives exhibit unparalleled structural plasticity, enabling interactions with diverse biological targets. Their significance arises from:
- Broad-spectrum activity : Demonstrated efficacy against drug-resistant pathogens, cancer cell lines (e.g., DU145 prostate cancer cells with IC~50~ values as low as 10.7 µM ), and metabolic enzymes such as butyrylcholinesterase .
- Receptor specificity : High affinity for σ~1~, σ~2~, and kappa opioid receptors, as evidenced by derivatives like 9a , which show K~i~ values of 25 nM for CB~2~ receptors .
- Stability enhancements : Bioisosteric replacement of labile ester or amide groups with 1,2,4-oxadiazole moieties reduces hydrolytic degradation while maintaining hydrogen-bonding capacity .
Structural Versatility and Pharmacophoric Properties
The 1,2,4-oxadiazole ring serves as a multifunctional pharmacophore due to its:
- Electron-deficient nature : Facilitates π-π stacking with aromatic residues in enzyme active sites.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXCZJJQDBOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors such as the serotonin and dopamine receptors.
Mode of Action
It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets. This can lead to a variety of downstream effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
Based on its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
Based on its potential interaction with serotonin and dopamine receptors, it could potentially influence mood, cognition, and reward-related behaviors.
Action Environment
The action, efficacy, and stability of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells.
Biological Activity
The compound {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is part of the 1,2,4-oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is known for its ability to exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antiviral
- Antidepressant
These properties make oxadiazole derivatives promising candidates for drug development in various therapeutic areas .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with the oxadiazole moiety have shown inhibitory effects on various enzymes such as:
- Receptor Modulation : Some derivatives exhibit selective agonist properties against specific receptors like:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain oxadiazole derivatives possess cytotoxic activity against various cancer cell lines such as:
Anticancer Activity
A study evaluated the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited mean IC50 values ranging from 30 to 100 µM against various cancer types (Table 1).
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole A | HeLa | 35 |
| Oxadiazole B | CaCo-2 | 45 |
| Oxadiazole C | H9c2 | 60 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It was tested against a panel of bacterial strains with results indicating comparable efficacy to standard antibiotics like streptomycin and neomycin .
Case Studies
Case Study 1: Anti-inflammatory Activity
In vivo studies demonstrated that a related oxadiazole derivative significantly reduced paw edema in a carrageenan-induced model. The compound exhibited a dose-dependent reduction in inflammation with an effectiveness comparable to indomethacin (Table 2).
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Case Study 2: Anticonvulsant Properties
Another study assessed the anticonvulsant activity of oxadiazole derivatives using the maximal electroshock seizure model. The results showed that certain derivatives reduced seizure duration significantly compared to control groups .
Scientific Research Applications
Anticancer Potential
One of the most promising applications of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine lies in its potential anticancer properties. Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances its activity by increasing lipophilicity, which may improve cellular uptake and bioavailability .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial and fungal strains. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance challenges .
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable candidate for drug design. Its ability to modulate biological pathways suggests potential applications in treating diseases beyond cancer and infections, including neurological disorders due to its interaction with neurotransmitter systems .
Case Studies
Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that an oxadiazole derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of various oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features showed promising antibacterial effects .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science. Its unique chemical structure can be utilized in the development of novel polymers and coatings with enhanced thermal stability and chemical resistance. The incorporation of oxadiazole units into polymer matrices could lead to materials suitable for high-performance applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between the target compound and its analogs:
Pharmacological Implications
- Cyclohexylamine vs.
- Methoxyphenyl vs. Chlorophenyl/Pyridyl : The 4-methoxyphenyl group’s electron-donating methoxy moiety may favor interactions with aromatic residues in enzymes or receptors, contrasting with the electron-withdrawing chlorine in , which could alter binding affinity .
- Triazole vs. Oxadiazole Hybrids : The triazole-containing analog () offers additional hydrogen-bonding sites, possibly enhancing target specificity compared to the single oxadiazole core in the target compound .
Solubility and Physicochemical Properties
- The hydrochloride salt form of ethylamine derivatives () improves water solubility (>95% purity), whereas the target compound’s neutral cyclohexylamine likely requires formulation aids for bioavailability .
- The pyridyl analog () has a predicted pKa of 5.63, indicating partial ionization at physiological pH, which may influence absorption compared to the non-ionizable methoxyphenyl group .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The molecular architecture of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine necessitates a convergent synthesis approach. Key disconnections include:
- Disconnection 1 : Cleavage of the 1,2,4-oxadiazole ring to precursor nitrile and hydroxylamine intermediates.
- Disconnection 2 : Separation of the cyclohexylamine moiety from the oxadiazole core, suggesting late-stage functionalization or early incorporation via cyclohexanone derivatives.
The 4-methoxyphenyl group is typically introduced through electrophilic aromatic substitution or Ullmann-type couplings, as evidenced by analogous syntheses of substituted oxadiazoles.
Primary Synthetic Routes
Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives
Methodology
This route adapts protocols from 1,3,4-oxadiazole syntheses, modified for 1,2,4-oxadiazole formation:
- Step 1 : Synthesis of N-hydroxy-4-methoxybenzimidamide from 4-methoxybenzonitrile and hydroxylamine hydrochloride in ethanol/water (80°C, 6 h).
- Step 2 : Reaction with 1-cyanocyclohexanecarboxylic acid chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) at 0°C → 25°C.
- Step 3 : Thermal cyclization at 120°C in toluene for 12 h to form the oxadiazole core.
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Cyclization Temperature | 120°C | 68 |
| Solvent System | Toluene/DMF (4:1) | 72 |
| Catalyst | Pyridine (0.5 eq) | 65 |
Characterization :
[3+2] Cycloaddition of Nitrile Oxides with Nitriles
Methodology
Adapting strategies from diazabicyclo syntheses, this method employs:
- Step 1 : Generation of cyclohexylnitrile oxide from 1-nitrocyclohexane via dehydration with phenyl isocyanate.
- Step 2 : React with 4-methoxybenzonitrile in acetonitrile at 80°C for 24 h.
- Step 3 : Catalytic hydrogenation (H₂, 10% Pd/C) to reduce intermediate imine to amine.
Critical Parameters
Alternative Pathways from Patent Literature
Sulfur-Mediated Ring Closure (Adapted from US7199257B1)
A novel approach derived from sulfonyl ester intermediates:
- Step 1 : Condense 1-aminocyclohexanecarbonitrile with 4-methoxybenzoyl chloride to form N-(cyclohexylcarbonyl)-4-methoxybenzamide.
- Step 2 : Treat with chlorosulfonic acid to generate sulfonyl chloride intermediate.
- Step 3 : Ring closure with ammonium hydroxide under phase-transfer conditions (18-crown-6, CH₂Cl₂/H₂O).
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield Range (%) | Purity (HPLC) | Scalability | Key Challenge |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | >98% | Pilot-scale | Nitrile hydrolysis side rxns |
| [3+2] Cycloaddition | 58–63 | 95–97% | Lab-scale | Nitrile oxide stability |
| Sulfur-Mediated Closure | 70–75 | >99% | Industrial | Sulfur handling requirements |
Structural Confirmation and Spectroscopic Correlations
X-ray crystallographic data for analogous compounds confirms:
Industrial Considerations and Process Chemistry
From patent analysis, critical factors for scale-up include:
- Solvent Selection : Dichloromethane preferred for solubility vs. toluene for thermal stability
- Catalyst Recovery : Pd/C filtration systems for hydrogenation steps
- Waste Streams : Phosphorus-containing byproducts require specialized treatment
Q & A
Basic: What synthetic methodologies are validated for synthesizing {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine, and how are critical reaction parameters optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as a carboxylic acid derivative (e.g., 4-methoxyphenylamidoxime) with a cyclohexane-based carbonyl compound. Key steps include:
- Oxadiazole ring formation : Reaction of amidoxime with a cyclohexyl carbonyl derivative under reflux in anhydrous dioxane or THF, catalyzed by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Amine group introduction : Reduction of intermediate nitriles or imines using LiAlH₄ or catalytic hydrogenation .
- Critical parameters : Temperature (80–120°C), solvent polarity, and catalyst stoichiometry significantly impact yield. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >95% purity .
Advanced: How can structural contradictions in X-ray crystallography data for oxadiazole derivatives be resolved during refinement?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., oxadiazole ring distortion) require:
- Multi-software validation : Cross-check refinement using SHELXL (for small-molecule precision) and PHENIX (for handling twinning or disorder) .
- Hydrogen bonding analysis : Use PLATON to validate intermolecular interactions affecting conformation. For example, the methoxyphenyl group’s orientation may influence cyclohexane ring puckering .
- DFT calculations : Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., using Gaussian09) to identify electronic effects .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm cyclohexyl chair conformation (axial/equatorial protons) and oxadiazole ring presence via deshielded carbons (C=O at ~165 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxyphenyl and cyclohexyl groups .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –NH₂ or oxadiazole ring cleavage) .
- HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) against biological targets like kinases or GPCRs?
Methodological Answer:
- Computational docking : Use AutoDock Vina or Glide to model interactions between the oxadiazole moiety and target active sites (e.g., ATP-binding pockets in kinases). The methoxyphenyl group’s π-π stacking and cyclohexylamine’s hydrogen bonding are critical .
- Pharmacophore mapping : Identify essential features (e.g., oxadiazole as a bioisostere for ester/carbamate groups) using MOE or Schrödinger .
- In vitro assays : Compare IC₅₀ values against analogs (e.g., fluorophenyl or thienyl substitutions) to quantify SAR trends .
Basic: How can researchers validate the stability of this compound under physiological conditions for in vitro studies?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Use TGA/DSC to determine decomposition temperature (>200°C typical for oxadiazoles) .
- Light sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm) to assess photodegradation .
Advanced: What experimental and computational approaches address discrepancies in reported biological activities of structurally analogous compounds?
Methodological Answer:
- Meta-analysis of literature data : Compare IC₅₀ values across studies (e.g., antimicrobial vs. anticancer assays) to identify assay-specific variability .
- Molecular dynamics (MD) simulations : Simulate ligand-target binding (e.g., using GROMACS ) to assess conformational flexibility impacting activity .
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition) .
Advanced: How can researchers optimize synthetic yields while minimizing byproduct formation in large-scale reactions?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced reaction time (e.g., 30% yield increase vs. batch) .
- Design of Experiments (DoE) : Use Minitab or JMP to optimize variables (e.g., catalyst loading, solvent ratio) via factorial design .
- In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: What are the recommended protocols for determining logP and solubility profiles for this compound?
Methodological Answer:
- Shake-flask method : Partition between n-octanol and PBS (pH 7.4). Measure concentrations via UV spectrophotometry (logP ~2.5 predicted) .
- HPLC-derived logP : Use reverse-phase retention time correlation with calibration standards .
- Solubility : Perform equilibrium solubility studies in DMSO, PBS, and simulated gastric fluid (e.g., <0.1 mg/mL in aqueous buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
